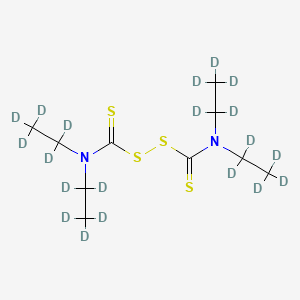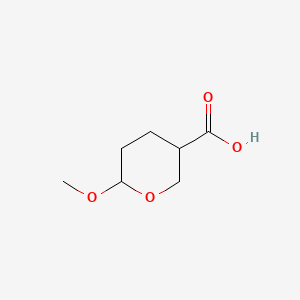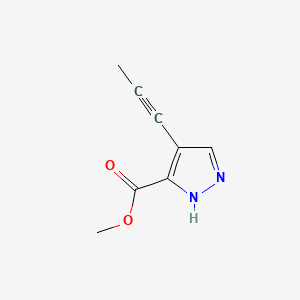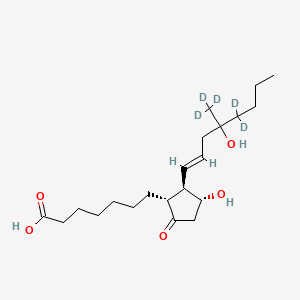
Disulfiram-d20
Übersicht
Beschreibung
Disulfiram-d20 is a deuterium-labeled version of Disulfiram . It is used as an internal standard for the quantification of Disulfiram by GC or LC-MS . Disulfiram is a copper and zinc chelator and an irreversible inhibitor of aldehyde dehydrogenase . It also inhibits the copper-dependent enzyme dopamine β-hydroxylase, which prevents the breakdown of dopamine .
Synthesis Analysis
The synthesis of Disulfiram-d20 is not explicitly mentioned in the search results. However, the synthesis of Disulfiram, its non-deuterated counterpart, involves the formation of inclusion complexes with hydroxypropyl-β-cyclodextrin . The formation of these complexes was confirmed using x-ray diffraction, differential scanning calorimetry, and thermogravimetry followed by IR spectroscopy of the evolved gas mixture .
Molecular Structure Analysis
Disulfiram-d20 has a molecular formula of C10D20N2S4 . Its formal name is bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate .
Chemical Reactions Analysis
The chemical reactions involving Disulfiram-d20 are not explicitly mentioned in the search results. However, Disulfiram, its non-deuterated counterpart, has been shown to have anti-tumor activity against various cancers .
Physical And Chemical Properties Analysis
Disulfiram-d20 has a molecular weight of 316.7 . It is a solid substance that is soluble in DMF, DMSO, and Methanol .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
- Anti-Cancer Potential : Disulfiram has been identified as a potent anti-cancer agent. It induces a pro-oxidative environment in cancer cells, causing apoptosis, especially when combined with copper or zinc ions. This combination enhances its anti-cancer efficacy, making it a potential candidate for cancer therapy (Brüning & Kast, 2014).
- Drug Delivery and Stability : Nanotechnology-based interventions have been explored to improve the stability and pharmacokinetic profile of Disulfiram. This approach could enhance its therapeutic potential for cancer treatment (Farooq et al., 2019).
Molecular Interactions and Mechanisms
- DNA Interactions : Disulfiram shows an intercalative mode of interaction with DNA, indicating its potential role in affecting DNA structure and function. This interaction could be relevant in the context of its anti-cancer properties (Subastri et al., 2016).
- Inhibition of Topoisomerases : Disulfiram has been shown to inhibit DNA topoisomerases, enzymes crucial for DNA replication and cell division, suggesting another mechanism through which it may exert anti-cancer effects (Yakisich et al., 2001).
Additional Insights
- Role in Hematological Malignancies : Disulfiram exhibits promising effects against various hematological malignancies, showing selective toxicity towards cancer cells while sparing normal cells (Conticello et al., 2012).
Wirkmechanismus
Target of Action
Disulfiram-d20, like its parent compound Disulfiram, primarily targets Aldehyde Dehydrogenase (ALDH) . ALDH is a crucial enzyme involved in alcohol metabolism, specifically in the oxidation of acetaldehyde, a toxic intermediate, into non-toxic acetate .
Mode of Action
Disulfiram-d20 acts by irreversibly inhibiting ALDH . This inhibition blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism . As a result, the concentration of acetaldehyde in the blood may increase to levels 5 to 10 times higher than that found during metabolism of the same amount of alcohol alone .
Biochemical Pathways
The primary biochemical pathway affected by Disulfiram-d20 is the alcohol metabolism pathway . By inhibiting ALDH, Disulfiram-d20 prevents the conversion of acetaldehyde to acetate, leading to an accumulation of acetaldehyde . This accumulation of acetaldehyde produces a complex of highly unpleasant symptoms referred to as the disulfiram-alcohol reaction .
Pharmacokinetics
Disulfiram is known to have considerable inter-subject variability in its pharmacokinetics . More research is needed to fully understand the ADME properties of Disulfiram-d20.
Result of Action
The primary result of Disulfiram-d20’s action is the induction of a highly unpleasant reaction when alcohol is consumed . This reaction, known as the disulfiram-alcohol reaction, includes symptoms such as flushing, systemic vasodilation, respiratory difficulties, nausea, and hypotension . This reaction is intended to deter individuals from consuming alcohol.
Action Environment
It is known that the efficacy of disulfiram can be influenced by factors such as the individual’s metabolic rate, the presence of alcohol in the system, and the dosage of disulfiram administered . It is reasonable to assume that similar factors would also influence the action of Disulfiram-d20.
Zukünftige Richtungen
Disulfiram, the non-deuterated counterpart of Disulfiram-d20, has shown promise as a repurposed agent in human disease, including cancer . However, its risk profile is of concern, and further animal studies and well-controlled clinical trials are needed to assess its safety and efficacy for non-alcohol-related indications .
Eigenschaften
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZONCFQVSMFAP-DEHFLJNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SSC(=S)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675873 | |
| Record name | bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disulfiram-d20 | |
CAS RN |
1216403-88-1 | |
| Record name | bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)
![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)
